
2,6-Dichloro-3-acetoxymethylpyridine
Overview
Description
2,6-Dichloro-3-acetoxymethylpyridine is a pyridine derivative characterized by a chlorine atom at positions 2 and 6, and an acetoxymethyl (-OCOCH3CH2) group at position 3. This substitution pattern confers distinct electronic and steric properties. The chlorine atoms act as electron-withdrawing groups, reducing the basicity of the pyridine nitrogen and increasing electrophilicity at adjacent positions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,6-dichloro-3-acetoxymethylpyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-acetylation strategies. For example, pyridine 1-oxide derivatives (e.g., 3-hydroxymethylpyridine 1-oxide) react with methyl fluorosulfonate and cyanide to form intermediates, followed by chlorination and acetylation steps . Reaction temperature (e.g., 0–5°C for cyanide addition) and solvent polarity significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using HPLC or GC-MS.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated chloroform (CDCl) to identify chloro and acetoxymethyl substituents. For example, the acetoxymethyl group typically shows a singlet at δ ~2.1 ppm (CH) and a triplet near δ ~4.5 ppm (CH) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Key parameters include high-resolution data (<1.0 Å) and proper handling of twinning or disorder in the crystal lattice .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for pyridine derivatives). The acetoxymethyl group is prone to hydrolysis under basic conditions (pH >10), forming 3-hydroxymethyl derivatives. Store the compound in anhydrous, dark conditions at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in the chlorination of pyridine derivatives be addressed to optimize 2,6-dichloro substitution patterns?
- Methodological Answer : Use directing groups (e.g., acetoxymethyl at position 3) to enhance 2,6-dichlorination. Catalytic systems like Pd(OAc)/Xantphos with CsCO as a base promote selective C–Cl bond formation . Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity. Validate with -NMR coupling constants and X-ray data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.
- Purity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs).
- Biological Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and control solvent concentrations (DMSO <0.1%). Cross-reference IC values with PubChem bioassay data (if available) .
Q. How can computational modeling predict the reactivity of this compound in catalytic cross-coupling reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with palladium catalysts. Focus on ligand-metal coordination sites (e.g., pyridine N vs. chloro groups). Compare predicted vs. experimental -NMR chemical shifts (if fluorinated analogs are synthesized) .
Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst Recovery : Use magnetic nanoparticles (FeO@SiO-Pd) for Pd-based systems, enabling >90% recovery via external magnets .
- Atom Economy : Optimize stoichiometry using Design of Experiments (DoE) to reduce excess reagents.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following analysis compares 2,6-Dichloro-3-acetoxymethylpyridine with structurally related pyridine compounds from the Catalog of Pyridine Compounds . Key differences in substituents, molecular weight, and functional group reactivity are highlighted.
Structural and Functional Group Analysis
Table 1: Comparative Overview of Pyridine Derivatives
*Calculated based on molecular formula C₈H₇Cl₂NO₂.
Key Research Findings
Electrophilic Reactivity : The chlorine substituents in this compound enhance electrophilicity at positions 4 and 5, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, 2,5-Dichloro-6-iodo-3-methoxypyridine leverages iodine’s superior leaving-group ability for Suzuki-Miyaura cross-coupling reactions.
Hydrolytic Stability : The acetoxymethyl group in the target compound is prone to hydrolysis under acidic or basic conditions, generating 3-hydroxymethylpyridine—a trait shared with the acrylate ester in Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate . However, the latter’s conjugated ester system may delay hydrolysis compared to isolated esters.
Steric and Electronic Effects: Bulky substituents like pyrrolidinyl in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone hinder NAS but enhance stability against enzymatic degradation, a consideration in drug design.
Applications: Silyl-Protected Derivatives: Compounds like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol use silyl groups to mask hydroxyls, improving lipophilicity for membrane penetration. Oxime Derivatives: The oxime group in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime enables metal coordination, relevant in catalysis or metallodrugs.
Solubility and Bioavailability
- The target compound’s chlorine and ester groups likely reduce aqueous solubility compared to polar derivatives like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol , which contains a hydrophilic methanol group.
- Methoxy substituents (e.g., in 2,5-Dichloro-6-iodo-3-methoxypyridine ) enhance solubility in organic solvents, whereas pyrrolidinyl groups improve bioavailability through increased lipophilicity.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methyl acetate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5(12)13-4-6-2-3-7(9)11-8(6)10/h2-3H,4H2,1H3 |
InChI Key |
VCRZMGPQAQGELB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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